2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
CAS No.: 898779-22-1
Cat. No.: VC3873086
Molecular Formula: C16H16O3S
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898779-22-1 |
|---|---|
| Molecular Formula | C16H16O3S |
| Molecular Weight | 288.4 g/mol |
| IUPAC Name | (2,5-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
| Standard InChI | InChI=1S/C16H16O3S/c1-10-3-4-11(2)12(9-10)15(17)13-5-6-14(20-13)16-18-7-8-19-16/h3-6,9,16H,7-8H2,1-2H3 |
| Standard InChI Key | WACCAOGOIQIBDD-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(S2)C3OCCO3 |
| Canonical SMILES | CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(S2)C3OCCO3 |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The compound’s IUPAC name, (2,5-dimethylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone, reflects its hybrid structure . The thiophene ring (a five-membered aromatic heterocycle with sulfur) is functionalized at the 2-position with a benzoyl group (2,5-dimethylphenyl) and at the 5-position with a 1,3-dioxolane ring (a cyclic ether). This combination confers both aromatic stability and polar functionality, enabling diverse reactivity.
Table 1: Key Identifiers of 2-(2,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
| Property | Value | Source |
|---|---|---|
| CAS Number | 898779-22-1 | |
| Molecular Formula | ||
| Molecular Weight | 288.4 g/mol | |
| SMILES | CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(S2)C3OCCO3 | |
| InChIKey | WACCAOGOIQIBDD-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols are proprietary, analogous compounds suggest a multi-step approach:
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Thiophene Ring Formation: Cyclization of acetylene or diene precursors with sulfur sources.
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Benzoylation: Friedel-Crafts acylation of thiophene using 2,5-dimethylbenzoyl chloride .
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Dioxolane Introduction: Protection of a diol group via acid-catalyzed cyclization with carbonyl compounds .
A critical challenge lies in regioselectivity during benzoylation, as competing reactions may yield isomers like the 3,4-dimethyl variant (CAS 898779-28-7) . Purification via column chromatography or recrystallization is essential to achieve >95% purity .
Key Reaction Mechanisms
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Friedel-Crafts Acylation: The thiophene’s electron-rich ring undergoes electrophilic substitution with 2,5-dimethylbenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
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Dioxolane Formation: Ethylene glycol reacts with a ketone or aldehyde under acidic conditions, forming the cyclic acetal .
Physicochemical Properties
Physical Properties
Experimental and predicted data highlight the compound’s stability under standard conditions:
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 434.7 ± 45.0 °C (Predicted) | |
| Density | 1.226 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Low in water; soluble in THF, DCM | |
| Melting Point | Not reported | — |
Chemical Stability
The dioxolane group is susceptible to acid hydrolysis, reverting to a diol under strongly acidic conditions. The thiophene ring resists oxidation but may undergo electrophilic substitution at the 3-position if deactivated groups are absent.
Applications in Research and Industry
Pharmaceutical Research
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Lead Compound Optimization: The compound serves as a scaffold for antimicrobial and anti-inflammatory agents.
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Prodrug Development: The dioxolane’s hydrolytic lability makes it a candidate for targeted drug release .
Material Science
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Organic Electronics: Thiophene derivatives are explored as semiconductors in OLEDs due to their π-conjugated systems.
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Polymer Additives: Incorporation into polymers enhances thermal stability (Tg: ~150 °C).
| Parameter | Value | Source |
|---|---|---|
| Skin Irritation | Category 2 | |
| Eye Irritation | Category 2A | |
| Respiratory Toxicity | Category 3 |
Future Directions and Research Opportunities
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Stereoselective Synthesis: Exploring asymmetric catalysis to isolate enantiomers for chiral drug development .
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Structure-Activity Relationships (SAR): Modifying the benzoyl and dioxolane groups to enhance bioactivity.
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Environmental Impact Studies: Assessing biodegradation pathways to address ecological persistence .
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